N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core, a 2-fluorophenyl substituent at position 3, and a sulfanyl-linked acetamide group terminating in a 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-7-8-14(2)17(11-13)24-19(27)12-30-22-25-16-9-10-29-20(16)21(28)26(22)18-6-4-3-5-15(18)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPGBPRHQUJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes various research findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula for this compound is:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising antimicrobial properties. The compound has been evaluated for its in vitro activity against various bacterial strains. Notably:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 2 µg/mL for certain derivatives .
- Fungal pathogens : Demonstrated activity against drug-resistant strains of Candida, suggesting potential for development as an antifungal agent .
Anticancer Activity
The compound has shown potential as an anticancer agent through inhibition of key enzymes involved in nucleotide synthesis:
- Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) : It has been reported as a dual inhibitor of these enzymes with IC50 values in the nanomolar range. This dual inhibition is significant as it disrupts folate metabolism critical for DNA synthesis in cancer cells .
The biological activity of this compound can be attributed to:
-
Enzyme Inhibition : The compound's ability to inhibit TS and DHFR leads to reduced levels of deoxythymidine triphosphate (dTTP), resulting in "thymineless death" in rapidly dividing cells.
- Disruption of Folate Metabolism : By targeting DHFR, the compound interferes with folate recycling essential for nucleotide biosynthesis.
Synthesis and Testing
In a study focused on the synthesis of thieno[3,2-d]pyrimidine derivatives, several compounds were tested for their antimicrobial efficacy. Among them, this compound exhibited notable activity against resistant bacterial strains .
Comparative Potency
Research comparing various derivatives highlighted that modifications in the phenyl substituents significantly affected biological activity. For example:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 10 | Antibacterial |
| N-(2,5-Dimethylphenyl)... | 2 | Antibacterial |
| Compound B | >64 | Antibacterial |
This table illustrates how structural variations can lead to enhanced or diminished activity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multi-step reactions that typically include the formation of thienopyrimidine derivatives followed by acetamide coupling. Characterization is commonly performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Infrared (IR) Spectroscopy
These methods confirm the structural integrity and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance:
- A related compound demonstrated significant growth inhibition against various cancer cell lines with percent growth inhibitions exceeding 80% in specific cases .
Antitubercular Activity
Analogous compounds have been evaluated for their antitubercular properties. A series of derivatives showed moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This suggests a promising avenue for developing new antitubercular agents.
Anti-inflammatory Effects
In silico studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions them as potential candidates for anti-inflammatory drug development .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The thienopyrimidine core and substituents like the dimethylphenyl group significantly influence the pharmacological profile of these compounds. Variations in substituent groups can lead to alterations in potency and selectivity against specific biological targets.
Case Study 1: Anticancer Activity Assessment
A study evaluated several derivatives of thienopyrimidine compounds for their anticancer efficacy. The results indicated that modifications to the phenyl groups led to enhanced activity against specific cancer cell lines such as SNB-19 and OVCAR-8 .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
Case Study 2: Antitubercular Evaluation
Another research effort synthesized various phenoxyacetamide derivatives, including those structurally related to this compound. These compounds were tested against M. tuberculosis strains, revealing MIC values that suggest their potential as affordable antitubercular agents .
Conclusion and Future Directions
The compound this compound holds promise in the fields of oncology and infectious disease treatment. Continued research into its biological activities and mechanisms of action will be essential for developing effective therapeutic agents. Future studies should focus on optimizing its structure to enhance efficacy and reduce potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of the target compound are compared below with three analogs from the provided evidence, focusing on substituent variations, physicochemical properties, and synthetic yields.
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences: The target compound and share the thieno[3,2-d]pyrimidinone core, whereas uses a thieno[2,3-d]pyrimidinone isomer. The positional shift in the thiophene ring (3,2-d vs. employs a simpler dihydropyrimidinone scaffold lacking the fused thiophene ring, which reduces planarity and may limit π-π stacking interactions in biological targets .
Substituent Effects :
- Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group (electron-withdrawing) contrasts with the 3,5-difluorophenyl () and 2,3-dichlorophenyl () substituents. Chlorine’s larger atomic radius and stronger electron-withdrawing capacity may enhance hydrophobic interactions but reduce solubility .
- Methyl vs. Methoxy : The 2,5-dimethylphenyl group (target) vs. 2,5-dimethoxyphenyl () highlights a trade-off: methyl groups enhance lipophilicity, while methoxy groups improve solubility but may introduce metabolic instability .
Synthetic Yields and Characterization: reports an 80% yield and a sharp melting point (230°C), suggesting high crystallinity and purity.
Pharmacological Implications
While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Thienopyrimidinones (e.g., and ) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-mimetic core . The 2-fluorophenyl group in the target compound may enhance selectivity for fluorophobic enzyme pockets.
- Dichlorophenyl derivatives () are often linked to antimicrobial activity, though their rigid dihydropyrimidinone core may limit bioavailability compared to fused thienopyrimidinones .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : A thioacetamide coupling reaction under reflux conditions is commonly used. For example, analogous compounds like 2-[(pyrimidinyl)sulfanyl]acetamides are synthesized by reacting chlorinated pyrimidinone intermediates with thiol-containing acetamides in ethanol or dichloromethane, using triethylamine as a base. Optimization of reaction time (3–6 hours) and stoichiometric ratios (1:1.2 for pyrimidinone:thiol) is critical to achieve yields >75% . Elemental analysis (e.g., C, N, S) and H NMR (e.g., δ 10.10 ppm for NHCO, δ 4.12 ppm for SCH) should validate purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- H NMR : Identify aromatic protons (δ 7.28–7.82 ppm for substituted phenyl rings) and sulfanyl-acetamide protons (δ 4.12–4.50 ppm) .
- X-ray crystallography : Analyze dihedral angles between aromatic rings (e.g., 65.2° for 4-chlorophenyl and 3,4-difluorophenyl in analogous structures) and hydrogen-bonding networks (N–H⋯O interactions along [100] crystallographic axes) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 344.21) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the thieno[3,2-d]pyrimidinone core?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH) groups on the phenyl rings. Compare bioactivity using enzyme inhibition assays (e.g., kinase targets) .
- Sulfanyl-acetamide linker modification : Replace the sulfur atom with sulfone (-SO-) or phosphonate (-PO-) moieties to assess binding affinity changes. Use molecular docking to predict interactions with hydrophobic pockets or catalytic sites .
Q. What strategies address discrepancies in elemental analysis data for sulfur-containing acetamides?
- Methodological Answer :
- Purification : Recrystallize from ethanol-dioxane (1:2) to remove unreacted intermediates or byproducts .
- Alternative quantification : Use combustion analysis (e.g., Schöninger method) for sulfur content if standard CHNS analyzers show variability (±0.3% error tolerance) .
- Cross-validation : Pair elemental data with X-ray photoelectron spectroscopy (XPS) to resolve oxidation state ambiguities for sulfur .
Q. How can reaction conditions be optimized for scalability in flow chemistry?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, residence time, catalyst loading). For example, Omura-Sharma-Swern oxidation protocols in flow systems reduce side reactions by controlling exothermicity .
- Continuous-flow reactors : Optimize mixing efficiency with microfluidic channels (channel width: 200–500 μm) and monitor real-time via UV-Vis spectroscopy .
Data Interpretation & Contradictions
Q. How should researchers resolve conflicting bioactivity data for analogs of this compound?
- Methodological Answer :
- Dose-response curves : Test compounds across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Cellular context : Compare activity in primary cells vs. immortalized lines (e.g., metabolic differences in cytochrome P450 expression). Use siRNA knockdown to isolate target-specific effects .
Q. What computational tools predict the solid-state packing behavior of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
